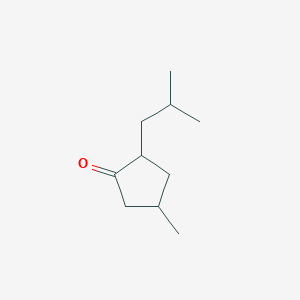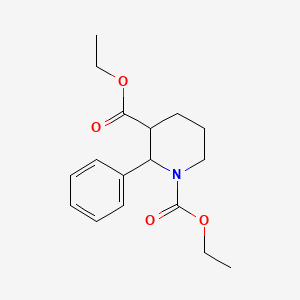![molecular formula C20H17N5 B14631677 4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine CAS No. 55391-50-9](/img/structure/B14631677.png)
4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine is a complex organic compound with a unique structure that includes a triazole ring and two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine typically involves the reaction of 4,4’-dichlorodipyridine with 1-(2-phenylethyl)-1H-1,2,4-triazole-3,5-diamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler analog with two pyridine rings.
1,2,4-Triazole: A core structure present in many biologically active compounds.
Phenylethylamine: A related compound with a phenylethyl group.
Uniqueness
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine is unique due to its combination of a triazole ring and two pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
55391-50-9 |
|---|---|
Molecular Formula |
C20H17N5 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[1-(2-phenylethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H17N5/c1-2-4-16(5-3-1)10-15-25-20(18-8-13-22-14-9-18)23-19(24-25)17-6-11-21-12-7-17/h1-9,11-14H,10,15H2 |
InChI Key |
ZVXVPBWQWCTYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)



![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)




